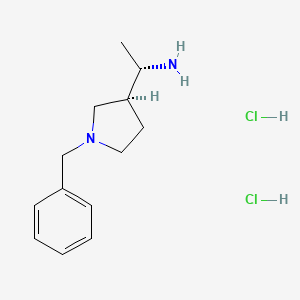
(S)-1-((S)-1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is a chiral amine compound with significant applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and an ethanamine moiety. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Ethanamine Moiety: The ethanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
In industrial settings, the production of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Benzyl halides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(®-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL: The enantiomer of the compound, with different stereochemical properties.
N-Benzylpyrrolidine: A structurally similar compound lacking the ethanamine moiety.
Pyrrolidine: The parent compound without the benzyl and ethanamine substitutions.
Uniqueness
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is unique due to its specific stereochemistry and the presence of both benzyl and ethanamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22Cl2N2 |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
(1S)-1-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m0../s1 |
Clé InChI |
ITNDAGFSBOVJQU-JBUFHSOLSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
SMILES canonique |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















